4'-Acetamidochalcone

Antinociception Analgesic discovery in vivo pain models

4'-Acetamidochalcone (N-[4-[(E)-3-phenylprop-2-enoyl]phenyl]acetamide; CAS 19337-19-0) is a synthetic chalcone derivative bearing an acetamido substituent at the 4'-position of the A-ring and an unsubstituted phenyl at the B-ring. With a molecular weight of 265.31 Da and a calculated logP of ~3.5, it fully satisfies Lipinski's Rule of Five (zero violations).

Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
CAS No. 19337-19-0
Cat. No. B1233587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Acetamidochalcone
CAS19337-19-0
Synonyms4'-acetamidochalcone
Molecular FormulaC17H15NO2
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C17H15NO2/c1-13(19)18-16-10-8-15(9-11-16)17(20)12-7-14-5-3-2-4-6-14/h2-12H,1H3,(H,18,19)/b12-7+
InChIKeyCUYJTAUCYGHYLW-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Acetamidochalcone (CAS 19337-19-0) Procurement-Grade Overview: Core Identity and Pharmacological Class


4'-Acetamidochalcone (N-[4-[(E)-3-phenylprop-2-enoyl]phenyl]acetamide; CAS 19337-19-0) is a synthetic chalcone derivative bearing an acetamido substituent at the 4'-position of the A-ring and an unsubstituted phenyl at the B-ring [1]. With a molecular weight of 265.31 Da and a calculated logP of ~3.5, it fully satisfies Lipinski's Rule of Five (zero violations) [1][2]. The compound belongs to the broader acetamidochalcone series that has been systematically profiled for antinociceptive, antimicrobial, and cytotoxic activities, establishing it as a defined chemical probe rather than a promiscuous screening hit [3].

Why Generic Chalcone Substitution Fails: The Structural Specificity Defining 4'-Acetamidochalcone (CAS 19337-19-0)


The acetamido moiety at the 4'-position is not a passive substituent; it fundamentally alters the pharmacological and ADME profile relative to unsubstituted, amino-, or nitro-chalcone analogs. In vivo antinociceptive potency varies dramatically among acetamidochalcone derivatives sharing the same 4'-acetamido A-ring but differing only in B-ring substitution—from 64.8% to 94.1% inhibition at an identical 10 mg/kg i.p. dose [1]. This demonstrates that even within the acetamidochalcone subclass, minor structural changes produce large functional differences, ruling out simple interchangeability. Moreover, the replacement of the 4'-acetamido group with a 4'-amino group increases cytotoxic liability, while substitution with a nitro group abrogates antifungal activity [2]. These observations confirm that the 4'-acetamido pharmacophore is a defined, non-fungible structural element.

4'-Acetamidochalcone (CAS 19337-19-0) Quantitative Differentiation Evidence: Comparator-Based Procurement Guide


Antinociceptive Potency: 4'-Acetamidochalcone vs. Acetylsalicylic Acid and Acetaminophen in the Mouse Writhing Model

4'-Acetamidochalcone (compound 1, unsubstituted B-ring) produced 65.6% inhibition of acetic acid-induced writhing at 10 mg/kg i.p., outperforming both reference analgesics tested at the identical dose and route: acetylsalicylic acid (ASA, 35.0% inhibition) and acetaminophen (ACE, 38.0% inhibition) [1]. The more potent derivative within the same series, compound 6 (4-nitro B-ring), achieved 94.1% inhibition with an ID50 of 1.22 mg/kg (3.93 µmol/kg), representing a 32- to 34-fold potency advantage over ASA (ID50 ~125 µmol/kg) and ACE (ID50 ~133 µmol/kg) [1]. This demonstrates that the 4'-acetamido scaffold provides a baseline efficacy advantage over conventional analgesics, which can be further enhanced by rational B-ring substitution.

Antinociception Analgesic discovery in vivo pain models

Antifungal Activity: 4'-Acetamidochalcone MIC Values Against Dermatophyte and Keratinophilic Fungi

4-Acetamidochalcone exhibits a uniform minimum inhibitory concentration (MIC) of 20 µg/mL against three clinically relevant fungal strains: Microsporum canis C112, Trichophyton mentagrophytes ATCC 9972, and Trichophyton rubrum C137 [1]. Within the same chemical space, the comparator 4-amino-4'-chlorochalcone displays divergent MICs of 20 µg/mL and 60 µg/mL against T. mentagrophytes ATCC 9973 and T. rubrum C137, respectively [1]. Notably, 4-aminochalcones bearing furanyl or thiophenyl B-ring substituents showed selective activity against Aspergillus niger ATCC 9092 but were inactive against the dermatophyte panel, whereas 4-acetamidochalcone provided consistent, broad-spectrum anti-dermatophyte coverage at a uniform MIC [1][2]. The acetamidochalcone series as a whole demonstrated lower cytotoxicity in Artemia salina than the corresponding aminochalcones [2].

Antifungal drug discovery Dermatophyte infections Chalcone antimicrobials

Cytotoxicity Differential: Acetamidochalcones vs. Aminochalcones in Artemia salina Model

In a systematic head-to-head comparison of three chalcone subclasses (23 compounds total), aminochalcones exhibited consistently higher cytotoxicity than acetamidochalcones in the Artemia salina lethality assay, while nitrochalcones showed no detectable toxic effect [1]. This rank order of toxicity—aminochalcones > acetamidochalcones > nitrochalcones—was observed across multiple structural variants, indicating that the acetamido group confers a systematic cytotoxicity reduction relative to the amino substituent at the same position. The study also established that this toxicity differential was independent of antifungal activity, as active acetamidochalcones (compounds 10, 14, 18) retained antifungal efficacy without the elevated toxicity seen in active aminochalcones (compounds 2, 4, 8, 9) [1].

Cytotoxicity screening Safety index Chalcone toxicity profiling

ADME Differentiation: Reduced CNS Permeability and Lower Plasma Protein Binding of 4-Acetamido Chalcones

An in silico ADME study of 20 chalcones demonstrated that introduction of the 4-acetamido group produces a distinct ADME signature relative to other chalcone substitution patterns [1]. Specifically, 4-acetamido chalcones exhibited decreased CNS permeability and lower in vitro plasma protein binding compared to the broader chalcone set [1]. Across all 20 compounds, human intestinal absorption (HIA) ranged from 95.58% to 100%, and Caco-2 permeability fell within 19.15–56.39 nm/sec, indicating uniformly excellent oral absorption [1]. The reduced CNS penetration is a differentiating advantage for peripherally-targeted analgesic or antimicrobial programs where central side effects must be minimized, while the lower plasma protein binding increases the unbound drug fraction available for target engagement without requiring higher total exposure [1].

ADME profiling CNS drug exclusion Plasma protein binding Drug-likeness optimization

Enzyme Inhibition Profile: Dihydroorotase and P-Glycoprotein Assay Data Establishing Target Engagement Boundaries

4'-Acetamidochalcone was profiled against dihydroorotase from mouse Ehrlich ascites cells, yielding an IC50 of 1.00 × 10^6 nM (1 mM) at pH 7.37, indicating negligible inhibition of this pyrimidine biosynthesis enzyme [1]. In a separate cellular assay, the compound inhibited P-glycoprotein (P-gp)-mediated multidrug resistance in adriamycin-resistant human A2780/ADR ovarian cancer cells with IC50 values of 1.40 × 10^3 nM (calcein AM assay) and 1.86 × 10^3 nM (Hoechst 33342 assay) [2]. While these P-gp IC50 values (1.40–1.86 µM) are not indicative of potent P-gp inhibition, they provide quantitative boundary conditions for selecting 4'-acetamidochalcone in MDR-related experimental contexts. The >500-fold selectivity window between dihydroorotase (IC50 1 mM) and P-gp (IC50 ~1.5 µM) demonstrates target engagement differentiation that can be leveraged in assay design [1][2].

Enzyme inhibition Dihydroorotase P-glycoprotein Multidrug resistance

Optimal Research and Industrial Application Scenarios for 4'-Acetamidochalcone (CAS 19337-19-0) Based on Quantitative Evidence


Antinociceptive Lead Scaffold in Peripherally-Restricted Analgesic Discovery Programs

4'-Acetamidochalcone provides a validated starting point for analgesic lead optimization, with demonstrated in vivo efficacy (65.6% writhing inhibition at 10 mg/kg i.p.) exceeding both acetylsalicylic acid (35.0%) and acetaminophen (38.0%) at equivalent dosing [1]. The reduced CNS permeability associated with 4-acetamido substitution [2] supports development of peripheral analgesics with minimized central side effects. Structure-activity data from the same series demonstrate that B-ring modifications can amplify potency to 94.1% inhibition (compound 6), providing a rational vector for further optimization [1].

Anti-Dermatophyte Screening Probe with Broad-Spectrum Activity and Favorable Cytotoxicity Profile

The uniform MIC of 20 µg/mL against M. canis, T. mentagrophytes, and T. rubrum [3] positions 4'-acetamidochalcone as a consistent positive control or screening probe for anti-dermatophyte assay development. Compared to aminochalcones, the acetamidochalcone subclass demonstrates systematically lower cytotoxicity in the Artemia salina model [4], enabling antifungal hit triaging with a wider safety window. Procurement of this compound is particularly justified for topical antifungal research where dermatophyte coverage, low systemic exposure, and reduced host-cell toxicity are concurrent requirements.

Negative Control for Dihydroorotase and P-Glycoprotein Assay Panels

With an IC50 of 1 mM against dihydroorotase [5] and low-micromolar IC50 values (1.40–1.86 µM) against P-gp [6], 4'-acetamidochalcone is quantitatively unsuitable as a potent inhibitor of either target. This established inactivity profile makes it suitable as a chemically-matched negative control in chalcone-focused screening libraries targeting pyrimidine biosynthesis or multidrug resistance transporters, preventing false-positive attribution of activity to the acetamidochalcone scaffold.

ADME Reference Compound for Low-Plasma-Protein-Binding, Low-CNS-Penetration Chalcone Chemotypes

The in silico ADME signature—high human intestinal absorption (95.58–100%), adequate Caco-2 permeability (19.15–56.39 nm/sec), decreased CNS permeability, and reduced plasma protein binding [2]—establishes 4'-acetamidochalcone as a reference standard for calibrating ADME assays in chalcone-focused medicinal chemistry. Laboratories procuring chalcone libraries can use this compound to benchmark permeability and protein binding assays, particularly when screening for peripherally-restricted candidates where CNS exclusion is a design goal.

Quote Request

Request a Quote for 4'-Acetamidochalcone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.